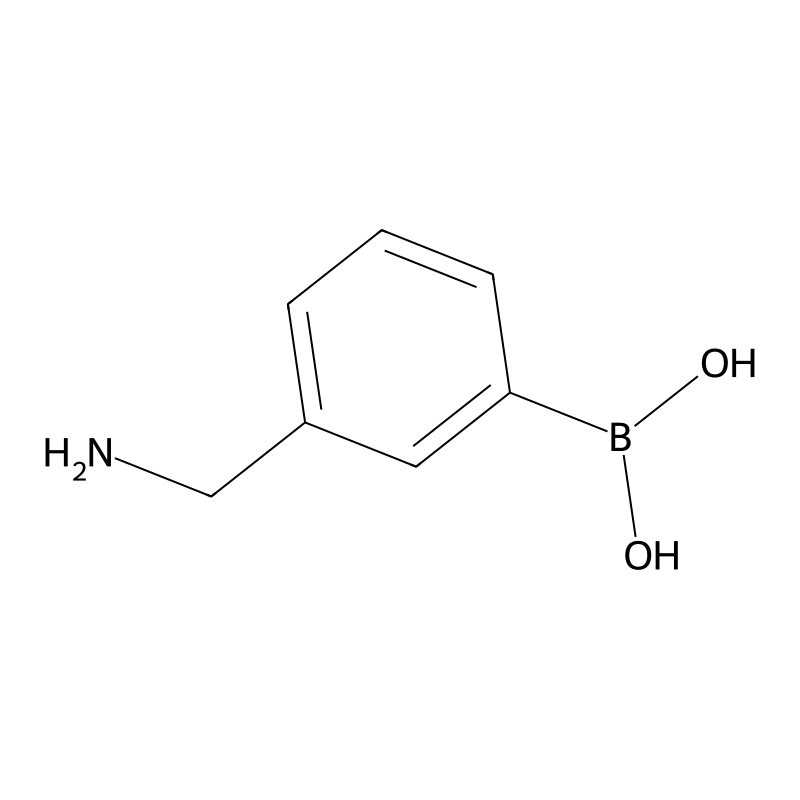

(3-(Aminomethyl)phenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synthesis of Organic Molecules

(3-(Aminomethyl)phenyl)boronic acid is a valuable building block for the synthesis of complex organic molecules. Its key functional groups are:

- Boronic acid group (B(OH)2): This group can react with various coupling partners to form carbon-carbon bonds. A common reaction is the Suzuki-Miyaura coupling, which uses a palladium catalyst to link the boronic acid with a halide or another organic moiety [].

- Aminomethyl group (CH2NH2): This functionality provides a reactive site for further chemical modifications, allowing the attachment of additional chemical groups to the molecule [].

Researchers can utilize (3-(Aminomethyl)phenyl)boronic acid to synthesize various organic molecules with desired properties, including:

- Pharmaceuticals: Medicinal chemists can incorporate this molecule into drug candidates, potentially leading to new therapeutic agents [].

- Functional materials: By incorporating (3-(Aminomethyl)phenyl)boronic acid into organic materials, scientists can design materials with specific functions, such as molecular sensors or optoelectronic devices [].

Biomolecule Labeling

The aminomethyl group in (3-(Aminomethyl)phenyl)boronic acid can be used to attach the molecule to biomolecules like proteins or carbohydrates. This bioconjugation strategy allows researchers to:

- Study biomolecular interactions: By attaching (3-(Aminomethyl)phenyl)boronic acid to a biomolecule, scientists can investigate its interactions with other molecules, such as proteins or DNA [].

- Develop new probes: The molecule can be used to create probes for imaging or detection purposes. For instance, a fluorescent dye could be attached to (3-(Aminomethyl)phenyl)boronic acid to label specific biomolecules within cells [].

(3-(Aminomethyl)phenyl)boronic acid, also known as 3-(aminomethyl)benzeneboronic acid, is a boronic acid derivative characterized by the presence of an aminomethyl group attached to the phenyl ring. This compound has gained prominence in organic synthesis due to its unique reactivity and ability to form boronate esters with diols. The molecular formula of (3-(aminomethyl)phenyl)boronic acid is CHBNO, and it typically exists as a hydrochloride salt, enhancing its solubility in aqueous environments .

The biological activity of (3-(aminomethyl)phenyl)boronic acid primarily stems from its ability to bind selectively to diols, a property that is exploited in various biochemical applications. This binding affinity makes it useful in sensing applications, particularly for carbohydrates and other biomolecules containing hydroxyl groups. The compound has also been studied for its potential as an antimicrobial agent and enzyme inhibitor, indicating its versatility in medicinal chemistry .

Several methods exist for synthesizing (3-(aminomethyl)phenyl)boronic acid:

- Direct Amination: This involves the reaction of 3-bromomethylphenylboronic acid with amines under suitable conditions.

- Reductive Amination: A common approach where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

- Solid-Phase Synthesis: This method allows for the incorporation of the aminomethyl group into peptides or other complex molecules, enhancing the compound's applicability in biochemical contexts .

These synthetic routes highlight the compound's functionalization capabilities and its utility in constructing more complex molecular architectures.

(3-(Aminomethyl)phenyl)boronic acid has several applications:

- Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Bioconjugation: The compound is employed in labeling proteins and other biomolecules due to its ability to form stable complexes with diols.

- Sensing: Its selective binding to diols makes it valuable in developing sensors for detecting sugars and other carbohydrates .

Studies have shown that (3-(aminomethyl)phenyl)boronic acid interacts effectively with various diols, forming stable boronate esters. This interaction is influenced by factors such as pH and the presence of electron-withdrawing or -donating groups on the aromatic ring. The binding affinity can be modulated by altering these substituents, making it a subject of interest for designing selective sensors and receptors .

Several compounds share structural similarities with (3-(aminomethyl)phenyl)boronic acid, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Aminophenylboronic Acid | Amino group at position 2 | Higher reactivity due to proximity of amino group |

| 4-Aminophenylboronic Acid | Amino group at position 4 | Different steric hindrance affecting reactivity |

| 3-Fluoro-4-hydroxybenzeneboronic Acid | Fluoro and hydroxy groups present | Enhanced catalytic activity in amidation reactions |

| 4-Methylphenylboronic Acid | Methyl substituent at position 4 | Variations in solubility and reactivity compared to others |

These compounds illustrate the diversity within the class of arylboronic acids, emphasizing how slight modifications can significantly alter their chemical behavior and applications.

Molecular Formula and Weight

The molecular formula of (3-(aminomethyl)phenyl)boronic acid is C₇H₁₀BNO₂, with a molecular weight of 150.97 g/mol. The boronic acid group (-B(OH)₂) is attached to the phenyl ring at the meta position relative to the aminomethyl (-CH₂NH₂) substituent.

IUPAC Naming and Alternative Nomenclature

Chemical Abstract Service (CAS) Registry Numbers

Historical Development and Research Evolution

Boronic acids were first synthesized in the 19th century, with phenylboronic acid emerging as a foundational compound for studying boron-carbon bonds. The specific development of (3-(aminomethyl)phenyl)boronic acid arose from advancements in:

- Suzuki-Miyaura Cross-Coupling: The need for boronic acid intermediates in carbon-carbon bond formation.

- Saccharide Sensing: Recognition of ortho-aminomethylphenylboronic acids as fluorescent sensors for diols and sugars.

- Glycoprotein Enrichment: Utilization of boronic acid-diol interactions for isolating glycoproteins in proteomics.

Key milestones include its application in disaggregation-based fluorescence turn-on mechanisms (2017) and its role in dendrimer-based glycopeptide enrichment strategies (2018).

Position in Boronic Acid Chemistry

(3-(Aminomethyl)phenyl)boronic acid occupies a niche within boronic acid chemistry due to its:

- Dual Functionalization: Combines a Lewis acidic boronic acid group with a nucleophilic amine, enabling bifunctional reactivity.

- Structural Versatility: Serves as a precursor for hydrochlorides, esters, and peptide conjugates.

- Applications:

- Sensors: Binds saccharides via boronate ester formation, with fluorescence modulated by aggregation-disaggregation equilibria.

- Glycobiology: Enhances glycoprotein enrichment through synergistic interactions with benzoboroxole-functionalized dendrimers.

- Catalysis: Participates in asymmetric synthesis and C–H functionalization reactions.